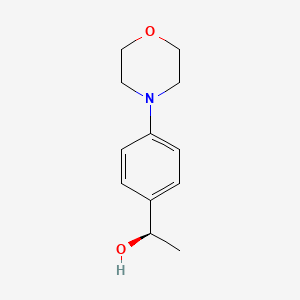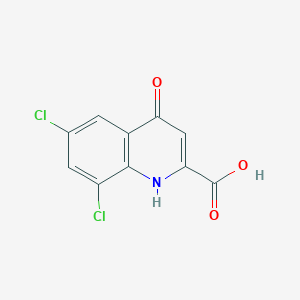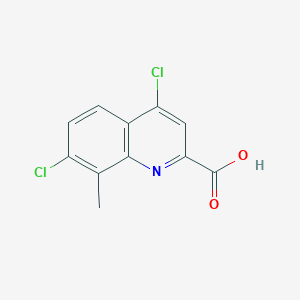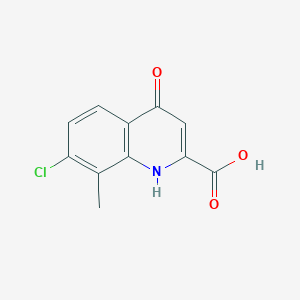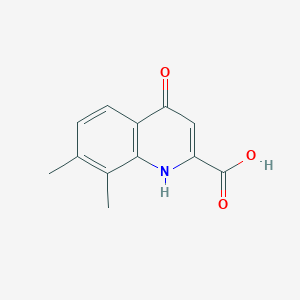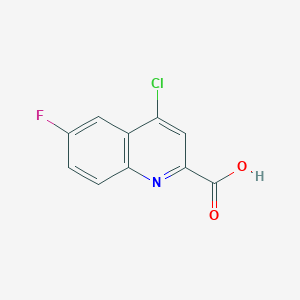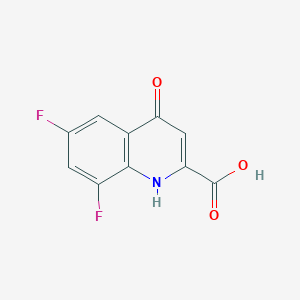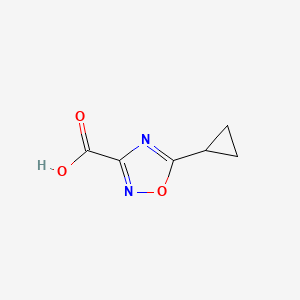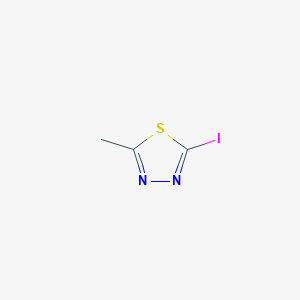
5-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a brominated derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 8th position, and a carboxylic acid group at the 2nd position of the quinoline ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as starting materials.
Bromination: The quinoline derivative undergoes bromination to introduce the bromine atom at the 5th position. This step is usually carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid or chloroform.
Methylation: The brominated quinoline is then methylated to introduce the methyl group at the 8th position. This can be achieved using methyl iodide (CH3I) or dimethyl sulfate (DMS) in the presence of a base, such as potassium carbonate (K2CO3).
Oxidation: The quinoline derivative is oxidized to introduce the oxo group at the 4th position. This step can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Carboxylation: Finally, the carboxylic acid group is introduced at the 2nd position using a carboxylation reaction. This can be achieved using carbon dioxide (CO2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the quinoline ring is further oxidized to form derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to convert the quinoline derivative into its reduced forms, such as hydroquinoline derivatives.
Substitution: Substitution reactions can occur at various positions on the quinoline ring, leading to the formation of different substituted quinolines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), methyl iodide (CH3I), carbon dioxide (CO2)
Major Products Formed:
Oxidation Products: Quinoline-4-carboxylic acids, hydroquinolines
Reduction Products: Hydroquinoline derivatives
Substitution Products: Various substituted quinolines
科学研究应用
Chemistry: 5-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound has been studied for its biological activity, including its potential as an antimicrobial agent and its role in enzyme inhibition.
Medicine: It has shown promise in medicinal chemistry, with research exploring its use in the development of new drugs for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 5-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
5-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness: 5-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to interact with molecular targets in ways that are different from its analogs.
属性
IUPAC Name |
5-bromo-8-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-5-2-3-6(12)9-8(14)4-7(11(15)16)13-10(5)9/h2-4H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBNCANHTPFQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=O)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
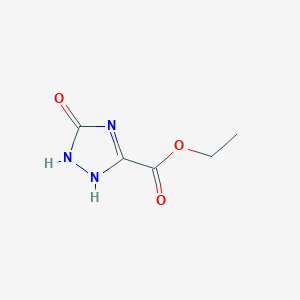
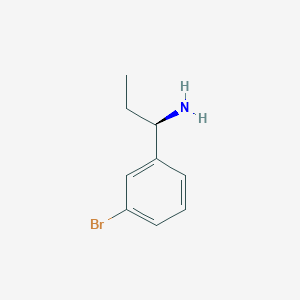
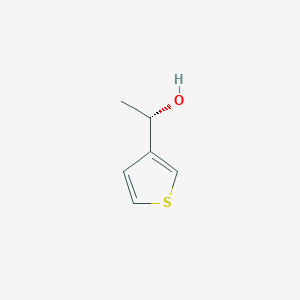
![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B7861833.png)
